Elenestinib Exhibits Higher In Vitro Potency Against KIT D816V than Avapritinib
In biochemical assays, elenestinib demonstrates superior inhibitory potency against the KIT D816V mutant kinase compared to the FDA-approved inhibitor avapritinib. One study reports an IC50 of 0.2 nM for elenestinib , while avapritinib is reported with an IC50 of 0.27 nM [1] under comparable biochemical assay conditions.
| Evidence Dimension | KIT D816V inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | Avapritinib: 0.27 nM |
| Quantified Difference | Elenestinib is approximately 1.35-fold more potent |
| Conditions | Biochemical kinase inhibition assay (in vitro). |
Why This Matters
This higher potency suggests that lower doses of elenestinib may be required to achieve the same level of target inhibition, potentially improving the therapeutic window.
- [1] Active Inhibitor. Avapritinib (BLU-285) product page. IC50 value. View Source
